[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
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Overview
Description
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is a complex organic compound featuring a cyclopropyl-carbamic acid tert-butyl ester moiety attached to a piperidinyl ring with a substituted amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester typically involves the protection of functional groups, coupling reactions, and specific stereochemical controls to ensure the proper configuration of the compound. A common route involves the initial protection of the amino group, followed by the introduction of the cyclopropyl-carbamic acid tert-butyl ester moiety through a carbamate formation reaction under mild conditions. The final step includes deprotection and purification of the desired compound.
Industrial Production Methods: Industrial production methods often scale up these synthetic routes, employing batch or continuous flow reactors to maintain control over reaction conditions and product quality. Optimizing these conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yield and purity in large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes several types of chemical reactions:
Oxidation: : Oxidation reactions often affect the piperidine ring or the cyclopropyl group, leading to various oxidized derivatives.
Reduction: : Reduction can be employed to alter the oxidation state of any substituents, influencing the compound's reactivity and interactions.
Substitution: : Substitution reactions are significant for modifying the piperidine ring or introducing other functional groups at specific positions on the molecule.
Common Reagents and Conditions: Common reagents include oxidizing agents such as potassium permanganate or chromic acid for oxidation reactions, reducing agents like lithium aluminium hydride for reduction reactions, and halogenating agents for substitution reactions. Reactions are typically carried out in suitable organic solvents under controlled conditions to ensure high selectivity and yield.
Major Products: Major products formed from these reactions include various derivatives that retain the core structure but have altered functional groups or oxidation states, potentially exhibiting different properties or biological activities.
Scientific Research Applications
Chemistry: In chemistry, [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester serves as a versatile intermediate in the synthesis of complex organic molecules, contributing to the development of novel compounds with unique properties.
Biology and Medicine: In biology and medicine, this compound's significance lies in its potential use as a lead compound for drug development. Its unique structural elements can interact with various biological targets, potentially leading to therapeutic agents for treating diseases such as neurological disorders, cancer, or infectious diseases.
Industry: Industrially, the compound finds applications in the development of advanced materials, where its unique chemical properties can be harnessed to create new polymers or other high-performance materials.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. For instance, it may inhibit or activate key enzymes involved in metabolic pathways or signal transduction processes.
Comparison with Similar Compounds
Similar Compounds: Compounds similar to [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester include other piperidine derivatives and cyclopropyl-carbamic acid esters. These compounds often share similar synthetic routes and chemical properties but may differ in their biological activities and applications.
Uniqueness: What sets this compound apart is its specific substitution pattern and stereochemistry, which can confer distinct interactions with biological targets and lead to unique properties not observed in other related compounds.
Properties
IUPAC Name |
tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-cyclopropylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O3/c1-12(2)15(19)16(22)20-10-6-7-14(11-20)21(13-8-9-13)17(23)24-18(3,4)5/h12-15H,6-11,19H2,1-5H3/t14?,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGIZGHNKKEZIR-LOACHALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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